(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol
CAS No.:
Cat. No.: VC13727863
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13FO2 |
|---|---|
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | [2-(cyclopropylmethoxy)-6-fluorophenyl]methanol |
| Standard InChI | InChI=1S/C11H13FO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,8,13H,4-7H2 |
| Standard InChI Key | NQGWJWHWMVVEJJ-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=C(C(=CC=C2)F)CO |
| Canonical SMILES | C1CC1COC2=C(C(=CC=C2)F)CO |
Introduction
1. Chemical Identity
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IUPAC Name: (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol
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Molecular Formula: C10H11FO2
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Molecular Weight: Approximately 182.19 g/mol
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Functional Groups:
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Fluorine-substituted aromatic ring
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Cyclopropylmethoxy group
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Alcohol (-OH) group
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2. Structural Characteristics
The compound consists of a benzene ring substituted at two positions:
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A fluorine atom at the 6th position.
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A cyclopropylmethoxy group at the 2nd position.
Additionally, the benzene ring bears a hydroxymethyl (-CH2OH) group, making it an aromatic alcohol. The cyclopropyl group introduces strain and rigidity to the molecule, which can influence its reactivity and interaction with biological systems.
Table: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Benzene Ring Substituents | Fluorine (6th), Methanol (1st) |
| Cyclopropyl Group | Three-membered aliphatic ring |
| Hydroxyl Group | Primary alcohol functionality |
3. Synthesis Pathways
The synthesis of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol typically involves:
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Starting Materials:
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2-fluoro-6-hydroxybenzaldehyde or similar derivatives.
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Cyclopropylmethyl halides for introducing the cyclopropylmethoxy group.
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Reducing agents like sodium borohydride (NaBH4) for converting aldehydes to alcohols.
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Reaction Steps:
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Etherification: The hydroxyl group on the benzene ring reacts with cyclopropylmethyl halides in the presence of a base to form the cyclopropylmethoxy substitution.
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Reduction: The aldehyde group is reduced to a primary alcohol using reducing agents.
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Conditions:
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Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Catalysts or bases like potassium carbonate (K2CO3).
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4. Potential Applications
This compound’s structure suggests utility in pharmaceutical and agrochemical industries due to its fluorinated aromatic system and functional groups.
Applications:
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Pharmaceuticals:
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Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
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The hydroxymethyl group could serve as a precursor for further functionalization in drug design.
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Agrochemicals:
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Fluorinated aromatics are common in herbicides and fungicides due to their stability and activity against pests.
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Material Science:
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Cyclopropane-containing molecules are used in specialty polymers due to their rigidity.
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6. Future Directions
Research into (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol could focus on:
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Biological Evaluation: Screening for antimicrobial or anticancer properties.
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Derivatization: Modifying the hydroxymethyl group to create esters or ethers for enhanced pharmacological properties.
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Material Applications: Exploring its use in high-performance polymers or coatings due to its structural rigidity.
This comprehensive overview highlights the chemical identity, synthesis, potential applications, and research scope of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol while maintaining scientific rigor and clarity.
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